Benz[g]isoquinoline, 3,6-dimethyl-
Description
Benz[g]isoquinoline, 3,6-dimethyl- is a polycyclic aromatic heterocycle comprising a fused benzene and isoquinoline system with methyl substituents at the 3- and 6-positions. This compound belongs to the broader class of isoquinoline derivatives, which are structurally related to quinoline but differ in nitrogen atom positioning. The methyl groups enhance lipophilicity and influence electronic properties, making it a candidate for applications in pharmaceuticals, organic electronics, and catalysis.
Properties
CAS No. |
61171-17-3 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3,6-dimethylbenzo[g]isoquinoline |
InChI |
InChI=1S/C15H13N/c1-10-4-3-5-12-7-14-9-16-11(2)6-13(14)8-15(10)12/h3-9H,1-2H3 |
InChI Key |
VPGSNGSVBXAKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C=C(N=CC3=CC2=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Precursors
The construction of the isoquinoline skeleton often begins with cyclocondensation reactions. A classical approach involves the reaction of cyclohexanone derivatives with phenylacetic esters in the presence of alkali metal alcoholates, forming 2-(α-toluyl)-cyclohexanone intermediates. Subsequent treatment with cyanacetamide under basic conditions yields hexahydro-cyanoisoquinolone derivatives, which undergo hydrolysis and halogenation to introduce reactive sites for further functionalization. For Benz[g]isoquinoline systems, this method requires strategic positioning of methyl groups during the initial condensation or via post-synthesis alkylation.
Transition Metal-Catalyzed Annulation
Recent advancements leverage transition metals to streamline ring formation. Rhodium(III) catalysts, such as dichloro(pentamethylcyclopentadienyl)rhodium(III), enable C–H activation/annulation between 2-arylbenzimidazoles and α-diazoketoesters. This method facilitates the direct incorporation of methyl groups when substituted diketones or diazo compounds are employed. For instance, acetophenone-derived sulfoxonium ylides react with non-halogenated imidazoles to form fused isoquinoline derivatives with up to 93% yield. Copper(I) iodide-catalyzed coupling of o-bromophenyl benzimidazoles with 1,3-diketones also demonstrates efficacy, particularly for introducing aryl and alkyl substituents.
Catalytic Systems and Reaction Optimization
Copper-Catalyzed Coupling
Copper(I) iodide and cesium carbonate facilitate Ullmann-type couplings between halogenated benzimidazoles and diketones, achieving yields of 45–85%. Key advantages include mild conditions (80–110°C) and compatibility with electron-deficient substrates. For example, 2-(2-bromo-phenyl)-1H-benzo[d]imidazole reacts with dibenzoylmethane to form the isoquinoline core, which is subsequently methylated using dimethyl sulfate.
Rhodium-Mediated C–H Activation
Rhodium(III) catalysts enable regioselective C–H functionalization, critical for assembling the benz[g] ring. In one protocol, α-diazoketoesters undergo [4 + 2] annulation with 2-arylbenzimidazoles, with acetic acid as an additive to control retro-Claisen and decarboxylation pathways. This method achieves yields up to 99% and allows the introduction of methyl groups via methyl-substituted diazo compounds.
Palladium-Catalyzed Cyclization
Palladium(II) acetate catalyzes tandem Sonogashira coupling and cyclization of o-bromobenzaldehydes with o-phenylenediamines, forming the isoquinoline framework in 68–83% yield. Microwave assistance reduces reaction times from hours to minutes, enhancing efficiency for scale-up.
Alternative Synthetic Routes
Metal-Free Approaches
Base-mediated cyclization in DMSO at 120°C offers a metal-free alternative, particularly for photolabile substrates. This method avoids costly transition metals and simplifies purification, though yields (63–92%) are slightly lower than catalytic approaches.
One-Pot Tandem Reactions
Recent patents describe one-pot syntheses combining cyclization and alkylation steps. For example, tert-butyl oxybenzoate and copper bromide catalyze the reaction of methacryloyl-substituted benzimidazoles with S-phenylbenzene thiosulfonates, yielding 3,6-dimethyl derivatives directly. This method eliminates diazo intermediates and operates under mild conditions (110°C), making it industrially viable.
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Copper-catalyzed coupling | CuI, Cs2CO3 | 80–110 | 45–85 | Mild conditions, broad substrate scope | Requires halogenated precursors |
| Rhodium annulation | [RhCp*Cl2]2 | 100–120 | 58–99 | High regioselectivity | Costly catalyst, sensitive to oxygen |
| Palladium cyclization | Pd(OAc)2 | 50–120 | 63–92 | Microwave-compatible, fast | Limited to aryl aldehydes |
| Metal-free cyclization | None (DMSO) | 120 | 63–92 | No metal residues | Lower yields for electron-poor substrates |
| One-pot alkylation | CuBr, Bu4NOAc | 110 | 62–97 | Industrial scalability | Requires optimized stoichiometry |
Chemical Reactions Analysis
Types of Reactions: Benz[g]isoquinoline, 3,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electron density and the position of substituents on the isoquinoline ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Benz[g]isoquinoline, 3,6-dimethyl-.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonic acids under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Benz[g]isoquinoline, 3,6-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benz[g]isoquinoline, 3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Research Findings and Gaps
- Spectroscopic Data: IR and NMR spectra for analogous compounds (e.g., methyl-substituted isoquinolines) suggest characteristic peaks for aromatic C-H stretching (~3050 cm⁻¹) and methyl C-H (~2900 cm⁻¹).
Notes
Data Limitations: Physical properties (e.g., melting point, solubility) for Benz[g]isoquinoline, 3,6-dimethyl- are inferred from analogues due to sparse literature.
Safety : Handle with precautions applicable to aromatic heterocycles and PAHs.
Research Recommendations : Consult specialized databases (e.g., SciFinder, Reaxys) or conduct targeted syntheses for empirical data.
Q & A
Basic Question: What are the common synthetic routes for preparing 3,6-dimethylbenz[g]isoquinoline, and how can experimental conditions be optimized?
Methodological Answer:
The synthesis of 3,6-dimethylbenz[g]isoquinoline derivatives typically employs cyclization reactions such as the Bischler–Napieralski reaction or Pictet–Spengler reaction , which are well-documented for isoquinoline frameworks . For example, using dimethyl acetylenedicarboxylate (DMAD) with isoquinoline precursors under ambient conditions has yielded high-purity dihydroisoquinoline derivatives (e.g., 80–95% yields in analogous reactions) . Optimization involves:
- Catalyst selection : Lewis acids (e.g., phosphorus pentoxide) enhance cyclization efficiency.
- Solvent systems : Polar aprotic solvents (e.g., diethyl ether or ethanol) improve reaction homogeneity.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like over-alkylation.
Fractional crystallization or liquid–liquid extraction can isolate the target compound .
Basic Question: How should researchers characterize the purity and structural integrity of 3,6-dimethylbenz[g]isoquinoline?
Methodological Answer:
Rigorous characterization requires a combination of:
- Spectroscopic techniques :
- Chromatographic methods :
- HPLC with UV detection (λ = 254 nm) assesses purity (>98% threshold).
- TLC with iodine vapor visualization monitors reaction progress .
Basic Question: What are the key stability considerations for handling and storing 3,6-dimethylbenz[g]isoquinoline?
Methodological Answer:
- Hygroscopicity : Store in desiccators with phosphorus pentoxide to prevent moisture absorption .
- Light sensitivity : Use amber glassware to avoid photodegradation, as benzisoquinolines often undergo ring-opening under UV exposure.
- Thermal stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) can identify safe storage temperatures .
Advanced Question: How can conflicting data on reaction yields or byproduct formation in benz[g]isoquinoline synthesis be resolved?
Methodological Answer:
Contradictions often arise from variations in:
- Catalyst purity : Trace impurities (e.g., metal ions) can alter reaction pathways. Use inductively coupled plasma mass spectrometry (ICP-MS) to screen catalysts.
- Reaction time : Kinetic studies (sampling at 15-minute intervals) identify optimal termination points to minimize byproducts like N-oxides .
- Substrate ratios : Design a response surface methodology (RSM) experiment to model interactions between precursor concentrations and yields .
Advanced Question: What mechanistic insights explain the regioselectivity of methyl group introduction at positions 3 and 6 in benz[g]isoquinoline?
Methodological Answer:
Regioselectivity is governed by:
- Electronic effects : Methyl groups stabilize intermediates via hyperconjugation at electron-deficient positions (C3 and C6 in benz[g]isoquinoline).
- Steric factors : Bulky substituents at adjacent positions (e.g., C4) direct methylation to less hindered sites. Computational modeling (DFT) can predict favorable transition states .
- Solvent polarity : Polar solvents enhance electrophilic substitution at activated aromatic positions .
Advanced Question: How does the biosynthetic pathway of isoquinoline alkaloids in plants inform synthetic strategies for 3,6-dimethylbenz[g]isoquinoline?
Methodological Answer:
Natural biosynthesis (e.g., in Coptis chinensis) involves:
- Enzymatic methylation : O-methyltransferases (OMTs) selectively methylate precursor alkaloids at specific positions .
- Cytochrome P450 enzymes : Catalyze ring closure and oxidation steps.
Synthetic strategies can mimic these steps by: - Using biomimetic catalysts (e.g., immobilized OMT analogs) for regioselective methylation.
- Incorporating Pictet–Spenglerase-like conditions (acidic media with chiral templates) to achieve stereocontrol .
Advanced Question: What analytical approaches differentiate 3,6-dimethylbenz[g]isoquinoline from its structural isomers (e.g., benz[f]isoquinoline derivatives)?
Methodological Answer:
- X-ray crystallography : Resolves methyl group positions via unit cell parameters.
- NOESY NMR : Correlates spatial proximity of methyl protons to adjacent aromatic protons.
- IR spectroscopy : Detects subtle differences in ring vibration modes (e.g., 1600 cm<sup>-1</sup> for benz[g] vs. 1580 cm<sup>-1</sup> for benz[f] isomers) .
Advanced Question: How can researchers mitigate neurotoxic risks associated with benz[g]isoquinoline derivatives during in vivo studies?
Methodological Answer:
- Structure–activity relationship (SAR) studies : Modify the methyl groups or introduce polar substituents (e.g., hydroxyl) to reduce blood-brain barrier permeability.
- In vitro neurotoxicity screening : Use dopaminergic cell lines (e.g., SH-SY5Y) to assess mitochondrial dysfunction and ROS generation .
- Metabolic profiling : Identify detoxification pathways (e.g., glucuronidation) using liver microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
